molecular formula C13H12N2O3 B1195719 3-(1,3-Dihydro-1-oxo-2h-isoindol-2-yl)-2,6-piperidinedione CAS No. 26581-81-7

3-(1,3-Dihydro-1-oxo-2h-isoindol-2-yl)-2,6-piperidinedione

Cat. No. B1195719
CAS RN: 26581-81-7
M. Wt: 244.25 g/mol
InChI Key: WENKGSGGXGQHSH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 3-(1,3-Dihydro-1-oxo-2h-isoindol-2-yl)-2,6-piperidinedione involves multiple steps, including bromination, methanol substitution, and oxidation processes. For instance, the synthesis of 3,6-dialkyl-1,4-dimethyl-3,6-epithio- and -3,6-epidithio-2,5-piperazinediones showcases a complex route involving bromo derivatives and reactions with hydrogen sulfide and potassium triiodide (Yoshimura et al., 1975).

Molecular Structure Analysis

The crystal and molecular structure analysis of similar compounds, like the one involving 1-(3,5-Dimethyl-2,3-dihydro-isoxazole-4-sulfonyl)-piperidin-4-yl}-diphenyl-methanol, reveals intricate details such as chair conformations and distorted tetrahedral geometries around sulfur atoms. These structures are determined using X-ray diffraction and exhibit both inter- and intramolecular hydrogen bonds (Naveen et al., 2015).

Chemical Reactions and Properties

The compound's reactivity and chemical properties can be explored through its participation in various chemical reactions, such as the direct functionalization of N-H/α,α,β,β-C(sp3)-H of piperidine, which is promoted by 4-(trifluoromethyl)benzoic acid via an azomethine ylide intermediate (Du et al., 2017). This highlights the compound's utility in synthesizing spirooxindoles bearing 3-substituted oxindole moieties.

Physical Properties Analysis

The physical properties, such as crystalline structure and conformation, play a crucial role in understanding the compound's behavior and potential applications. The study on synthesis, characterization, and molecular structure of related compounds provides insights into the crystalline forms, which significantly impact the compound's physical properties (Naveen et al., 2015).

Scientific Research Applications

Synthesis and Antihypertensive Activity

  • The compound has been explored in the context of its stereoisomers and their antihypertensive activity. Research by Kasuya et al. (1983) investigated the synthesis and pharmacological activity of related compounds, revealing significant insights into their hypotensive effects and alpha-blocking actions (Kasuya et al., 1983).

Neuroleptic Activity

  • Strupczewski et al. (1985) focused on the synthesis of a series of related compounds, examining their neuroleptic activity. This study utilized assays like the climbing mice assay and inhibition of [3H]spiroperidol binding to evaluate the neuroleptic potential of these compounds (Strupczewski et al., 1985).

Biological Activities Against Fungi and Plants

  • Kondo et al. (1988) synthesized derivatives of the compound and tested their biological activities against fungi, rice seedlings, and lettuce seeds. This study contributed to understanding the compound's potential in agricultural applications (Kondo et al., 1988).

Synthesis and Muscarinic Receptor Affinity

  • Holzgrabe and Heller (2003) described a new synthetic route to compounds with affinity to muscarinic M2-receptor, incorporating elements of the compound . This research offers insights into the compound's potential application in targeting specific receptors (Holzgrabe & Heller, 2003).

Stereoselective Synthesis

  • Prasad et al. (2021) reported on the stereoselective synthesis of related compounds. Their work contributes to the broader understanding of chemical synthesis techniques and applications for this compound (Prasad et al., 2021).

Herbicidal Activity

  • Huang et al. (2009) synthesized derivatives with a focus on herbicidal activities. They explored the effectiveness of these compounds against various weeds, contributing to potential agricultural applications (Huang et al., 2009).

Safety and Hazards

This compound is classified as Acute Tox. 3 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), indicating that it is toxic if swallowed . It is also classified as non-combustible and as a toxic hazardous material or hazardous material causing chronic effects .

properties

IUPAC Name

3-(3-oxo-1H-isoindol-2-yl)piperidine-2,6-dione
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InChI

InChI=1S/C13H12N2O3/c16-11-6-5-10(12(17)14-11)15-7-8-3-1-2-4-9(8)13(15)18/h1-4,10H,5-7H2,(H,14,16,17)
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InChI Key

WENKGSGGXGQHSH-UHFFFAOYSA-N
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Canonical SMILES

C1CC(=O)NC(=O)C1N2CC3=CC=CC=C3C2=O
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Molecular Formula

C13H12N2O3
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DSSTOX Substance ID

DTXSID401034323
Record name 2-(2,6-Dioxopiperidin-3-yl)phthalimidine
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Molecular Weight

244.25 g/mol
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Physical Description

Em-12 is a white crystalline powder. (NTP, 1992)
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Solubility

less than 1 mg/mL at 72 °F (NTP, 1992)
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CAS RN

26581-81-7
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Record name 3-(1,3-Dihydro-1-oxo-2H-isoindol-2-yl)-2,6-piperidinedione
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Record name 2-(2,6-Dioxopiperidin-3-yl)phthalimidine
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Record name 2-(2,6-Dioxopiperidin-3-yl)phthalimidine
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Record name 3-(1-oxo-2,3-dihydro-1H-isoindol-2-yl)piperidine-2,6-dione
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Melting Point

460 to 464 °F (NTP, 1992)
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Synthesis routes and methods

Procedure details

In a further method, a dialdehyde is allowed to react with glutamine and the resulting 2-(1-oxoisoindolin-2-yl)glutaric acid then cyclized to yield a 1-oxo-2-(2,6-dioxopiperidin-3-yl)-isoindoline of Formula I:
[Compound]
Name
dialdehyde
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
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Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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